1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-10-6-7-18-13-19(8-9-23(18)28)24(29-11-4-5-12-29)17-26-25(30)27-20-14-21(31-2)16-22(15-20)32-3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRSDMHGTZFXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic derivative that has attracted attention for its potential biological activities. This article aims to summarize the research findings related to its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of methoxy groups on a phenyl ring and a complex side chain involving a tetrahydroquinoline and pyrrolidine moiety.
Antimicrobial Activity
Research has indicated that derivatives of urea compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the potential therapeutic applications of this compound. For example:
- Butyrylcholinesterase (BChE) : Similar compounds have shown IC50 values ranging from 40 to 60 µM against BChE, suggesting potential use in treating conditions like Alzheimer's disease .
- Acetylcholinesterase (AChE) : Compounds with similar structures have displayed moderate inhibitory activity against AChE with IC50 values around 150 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The presence of the tetrahydroquinoline moiety suggests potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.
- Enzyme Modulation : The urea group is known to interact with various enzymes, potentially leading to altered metabolic pathways.
Study on Antidepressant Effects
A study focusing on urea derivatives indicated that certain compounds could exhibit antidepressant-like effects in rodent models. These effects were associated with increased levels of serotonin and norepinephrine in the brain, suggesting that the compound may influence mood regulation .
Toxicological Studies
Toxicological assessments are critical for evaluating safety profiles. In preclinical studies involving related compounds:
- No significant adverse effects were observed at doses up to 750 mg/kg in rodent models . This suggests a favorable safety profile for further development.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | BChE Inhibition (IC50) | AChE Inhibition (IC50) |
|---|---|---|---|---|
| Compound A | Structure A | Effective against E. coli | 46 µM | 157 µM |
| Compound B | Structure B | Moderate against S. aureus | 55 µM | 165 µM |
| 1-(3,5-Dimethoxyphenyl)-3-(...) | Current Compound | TBD | TBD | TBD |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of urea derivatives. For instance, compounds with similar structural motifs have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that urea derivatives could inhibit cell growth in multiple cancer types by inducing apoptosis and cell cycle arrest at the G1 phase .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SK-MEL-5 (Melanoma) | 5.0 | Induces apoptosis |
| Compound B | MDA-MB-468 (Breast Cancer) | 7.5 | Cell cycle arrest |
| 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea | Various | TBD | TBD |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. For example, urea derivatives have been explored for their anticonvulsant properties . The interaction of the tetrahydroquinoline moiety with neurotransmitter systems may contribute to its efficacy.
Case Study 1: Antiproliferative Screening
In a comprehensive screening of novel urea derivatives against the National Cancer Institute's 60 human cancer cell lines, several compounds demonstrated significant growth inhibition. The structure-activity relationship indicated that modifications on the phenyl ring could enhance antiproliferative activity . The specific case of a derivative similar to this compound showed promising results warranting further investigation.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity of urea precursors .
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during coupling steps .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity, while recrystallization from ethanol/water mixtures enhances crystalline yield .
- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate formation to minimize byproducts .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Multi-modal characterization is essential:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm) and confirm urea bond formation (NH signals at δ 5.5–6.0 ppm) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline and pyrrolidine moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 495.26) .
Q. What preliminary pharmacological screening strategies are recommended for this compound?
Methodological Answer: Initial screening should prioritize target engagement and cytotoxicity:
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) based on structural analogs’ activity in neurological pathways .
- Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidase due to tetrahydroquinoline’s known interactions .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish IC values .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in neurological pathways?
Methodological Answer: Mechanistic studies require integrated approaches:
- Knockdown/knockout models : CRISPR-Cas9-edited neuronal cells to identify target genes (e.g., BDNF or NMDA receptors) .
- Calcium imaging : Monitor intracellular Ca flux in primary neurons to assess neurotransmitter modulation .
- Transcriptomic profiling : RNA-seq or qPCR arrays to track downstream signaling pathways (e.g., CREB or MAPK) .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound?
Methodological Answer: SAR analysis involves systematic structural modifications:
- Core scaffold variations : Replace pyrrolidine with piperidine or morpholine to assess steric effects on receptor binding .
- Substituent optimization : Modify methoxy groups to halogen or alkyl chains to evaluate electronic contributions (see table below) :
| Analog Structure | Activity Change vs. Parent Compound | Key Observation |
|---|---|---|
| 3,5-Dichlorophenyl substitution | 2.5× higher MAO-B inhibition | Enhanced lipophilicity |
| Piperidine instead of pyrrolidine | Reduced serotonin affinity | Increased steric hindrance |
Q. How should researchers address contradictory data in pharmacological assays?
Methodological Answer: Resolve discrepancies via:
- Batch consistency checks : Verify compound purity (>98% by HPLC) and stability (e.g., degradation under light) .
- Assay standardization : Use internal controls (e.g., clozapine for receptor binding) and replicate experiments across labs .
- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish outliers from true biological variability .
Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and toxicity?
Methodological Answer: Prioritize translational models:
- Rodent PK studies : Intravenous/oral dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to calculate bioavailability .
- Blood-brain barrier (BBB) penetration : Microdialysis in mice to measure brain-to-plasma ratios .
- Subchronic toxicity : 28-day OECD 407 guideline studies in Wistar rats (dose range: 10–100 mg/kg) .
Q. How can computational methods enhance synthetic route design for derivatives?
Methodological Answer: Leverage in silico tools for efficiency:
- Quantum mechanical (QM) modeling : Simulate transition states for urea bond formation to predict optimal catalysts .
- Retrosynthetic software : Tools like Synthia™ propose novel routes using available building blocks (e.g., tetrahydroquinoline precursors) .
- Molecular docking : Prioritize derivatives with high predicted affinity for neurological targets (e.g., D receptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
